2-Ethyl-3-hexen-1-ol

Description

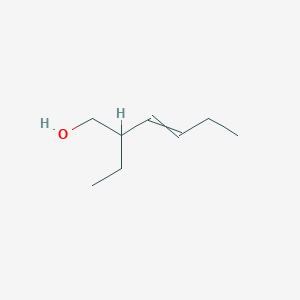

Structure

2D Structure

3D Structure

Properties

CAS No. |

53907-73-6 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-ethylhex-3-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h5-6,8-9H,3-4,7H2,1-2H3 |

InChI Key |

WNQFVERFIHFVJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(CC)CO |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Ethyl 3 Hexen 1 Ol

Reaction Kinetics and Rate Coefficient Determinations

The kinetics of gas-phase reactions of unsaturated alcohols like 2-ethyl-3-hexen-1-ol are critical for atmospheric chemistry models. While specific kinetic data for this compound is not extensively reported, studies on structurally similar C6 hexenols provide valuable insights. For instance, the rate coefficients for the reactions of OH radicals with various C6 hexenol isomers have been determined at 298 K and atmospheric pressure. These studies show a strong dependence of the rate coefficient on the structure of the alkenol, particularly the relative position of the hydroxyl group to the carbon-carbon double bond. researchgate.net

For example, the rate constants for the reaction of OH radicals with (E)-3-hexen-1-ol and (Z)-3-hexen-1-ol were measured to be (9.10 ± 1.50) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (10.1 ± 1.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively. researchgate.net Similarly, the rate coefficients for their reactions with chlorine atoms have also been determined. researchgate.net The ozonolysis of C6 hexenols has also been studied, with rate constants measured for various isomers. researchgate.net

Interactive Data Table: Reaction Rate Coefficients of C6 Hexenols

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| (E)-3-hexen-1-ol | OH | (9.10 ± 1.50) x 10⁻¹¹ researchgate.net | 298 |

| (Z)-3-hexen-1-ol | OH | (10.1 ± 1.6) x 10⁻¹¹ researchgate.net | 298 |

| (E)-3-hexen-1-ol | O₃ | (6.19 ± 0.72) x 10⁻¹⁷ researchgate.net | 298 |

| (Z)-3-hexen-1-ol | O₃ | (5.47 ± 0.71) x 10⁻¹⁷ researchgate.net | 298 |

| (E)-3-hexen-1-ol | Cl | (3.42 ± 0.79) x 10⁻¹⁰ researchgate.net | 298 |

| (Z)-3-hexen-1-ol | Cl | (2.94 ± 0.72) x 10⁻¹⁰ researchgate.net | 298 |

In the context of industrial processes, the hydrogenation of related compounds like 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol has been studied. The reaction is typically first-order, with the hydrogenation of the C=C double bond being kinetically more favorable than the C=O bond. researchgate.net

Elucidation of Reaction Pathways and Intermediate Species

The reaction of unsaturated alcohols with atmospheric oxidants can proceed through different pathways, primarily OH-addition to the double bond and H-abstraction from various sites on the molecule. For C6 hexenols, theoretical calculations have shown that the H-abstraction channel is a significant, non-negligible pathway. researchgate.netebi.ac.uk In the case of (E)-3-hexen-1-ol, the contribution of the H-abstraction channel can be over 50%. researchgate.netebi.ac.uk

The ozonolysis of unsaturated alcohols leads to the formation of a Criegee intermediate. researchgate.net For a compound like 1-penten-3-ol, the proposed reaction pathways for the resulting Criegee intermediate have been outlined. researchgate.net These pathways are crucial for understanding the formation of secondary organic aerosols in the atmosphere. The major products from the OH-initiated degradation of (E)-3-hexen-1-ol are primarily carbonylic compounds, which can contribute to the formation of ozone and PANs (peroxyacetyl nitrates) in the troposphere. researchgate.net

In synthetic organic chemistry, the synthesis of cis-3-hexen-1-ol (B126655) can be achieved through a sequence involving the Birch reduction of an alkyl phenyl ether, followed by oxidative ring cleavage (ozonolysis) to an aldehyde ester, which is then reduced to the desired alcohol. google.com This multi-step process involves several intermediate species.

Catalytic Reaction Mechanism Studies

Catalysis plays a pivotal role in the transformations of this compound and related compounds, enabling selective and efficient reactions.

Heterogeneous catalysts are widely employed for the hydrogenation and epoxidation of unsaturated alcohols. For the hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol, nickel-based catalysts supported on materials like γ-alumina and silica (B1680970) have been investigated. researchgate.netgoogle.com The catalyst's performance is influenced by the active metal content and the support material. researchgate.net Other heterogeneous catalyst systems for hydrogenation include Raney nickel, ruthenium, platinum, or palladium on various support materials. google.com

In the epoxidation of allylic alcohols, heterogeneous catalysts such as polyoxometalate (POM)-modified layered double hydroxides (LDHs) have shown high efficiency. researchgate.net For instance, a Mg₃Al-ILs-C₈-LaW₁₀ nanocomposite was effective for the epoxidation of allylic alcohols under mild, solvent-free conditions. researchgate.net A novel tungsten dendritic catalyst has also been applied in the epoxidation of olefins, including cis- and trans-3-hexen-1-ol, demonstrating good conversion rates and high selectivity towards the epoxides. unesp.br

Interactive Data Table: Heterogeneous Catalytic Epoxidation of 3-Hexen-1-ol Isomers

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reaction Time (h) |

| POSS-DG2.0-[W(CO)₃Br₂] unesp.br | cis-3-hexen-1-ol | ~60-88 | High (epoxide) | 4-6 |

| POSS-DG2.0-[W(CO)₃Br₂] unesp.br | trans-3-hexen-1-ol | ~60-88 | High (epoxide) | 4-6 |

| Mg₃Al-ILs-C₈-LaW₁₀ researchgate.net | trans-2-hexen-1-ol | 96 | 99 | 2.5 |

While heterogeneous catalysts are often preferred for industrial applications due to ease of separation, homogeneous catalysts can offer higher selectivity and yield. unesp.br In the context of hydrogenation, various homogeneous catalyst systems are known. google.com For the epoxidation of allylic alcohols like cis- and trans-3-hexen-1-ol, new molybdenum(II) and tungsten(II) complexes have been studied as homogeneous catalyst precursors, showing high selectivity towards the epoxide. ulisboa.pt

Photocatalysis offers an alternative pathway for chemical transformations under mild conditions. The hydrogenation of 2-hexyn-1-ol to cis-2-hexen-1-ol (B1238580) has been studied using Pd@TiO₂ catalysts. mdpi.com The activity of these catalysts was found to be dependent on the photocatalytic properties of the TiO₂ support, with the catalyst supported on commercial anatase showing the highest activity and selectivity. mdpi.com

Bismuth(III) oxide (Bi₂O₃) has been explored as a heterogeneous photocatalyst for atom transfer radical addition (ATRA) reactions. uva.nlresearchgate.net Studies on the ATRA reaction between diethyl bromomalonate and 5-hexen-1-ol (B1630360) revealed that the perceived heterogeneous photocatalysis with Bi₂O₃ might involve a homogeneous BiₙBrₘ species as the true photocatalyst. uva.nlresearchgate.net

Stereochemical Aspects and Chirality in 2 Ethyl 3 Hexen 1 Ol Research

Enantioselective Synthesis Strategies

The controlled synthesis of a single enantiomer of 2-ethyl-3-hexen-1-ol is a significant challenge in organic chemistry. While specific literature on this exact molecule is limited, several powerful enantioselective methods developed for structurally related allylic alcohols serve as established strategies for its potential synthesis.

One prominent method is the Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA). This reaction has been successfully applied to various terminal alkenes containing a hydroxyl group, such as 5-hexen-1-ol (B1630360). pnas.org The process involves the ethylalumination of the alkene catalyzed by a chiral bis(indenyl)zirconium catalyst, followed by oxidation, to produce chiral alcohols with high enantiomeric excess (ee). pnas.org Adapting this methodology could provide a direct route to enantiomerically enriched this compound precursors.

Another cornerstone of asymmetric synthesis is the Sharpless Asymmetric Epoxidation. This reaction is used for the kinetic resolution of racemic allylic alcohols. lookchem.com In this process, a racemic mixture of this compound could be reacted with a hydroperoxide in the presence of a titanium isopropoxide catalyst and a chiral diethyl tartrate. One enantiomer would be preferentially epoxidized, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the formed epoxide. lookchem.comorgsyn.org For example, this technique has been used on the related substrate 1-(4-nitrophenyl)allyl alcohol, yielding the unreacted alcohol in 98% ee. ncl.res.in

Table 1: Examples of Enantioselective Strategies Applicable to Allylic Alcohols

| Method | Substrate Example | Key Reagents | Outcome/Selectivity | Reference |

|---|---|---|---|---|

| ZACA Reaction | 5-Hexen-1-ol (protected) | Et3Al, (-)-(NMI)2ZrCl2 | 72% Yield, 88% ee | pnas.org |

| Sharpless Asymmetric Epoxidation (Kinetic Resolution) | (±)-1-(4-Nitrophenyl)allyl alcohol | (+)-DIPT, Ti(OiPr)4, TBHP | 44% Yield (alcohol), 98% ee | ncl.res.in |

Diastereoselective Reactions and Control

When a chiral molecule like this compound undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Controlling the stereochemical outcome of such reactions is crucial. Iodoetherification is a powerful reaction that demonstrates this principle in structurally similar systems.

In a study modeling the synthesis of the natural product salinomycin, diastereoselective reactions of a substituted 4-ethyl-4-hexen-1-ol derivative were explored. massey.ac.nzmassey.ac.nz The coupling of an organolithium reagent with an aldehyde produced two diastereomers of (4E)-4-ethyl-1-(2'-methyltetrahydrofur-2'-yl)-4-hexen-1-ol in a 3:1 ratio. massey.ac.nzmassey.ac.nz More significantly, the subsequent iodoetherification of the major diastereomer (after protection of the alcohol) generated two new cyclic ether diastereomers, again with notable selectivity. The diastereomeric ratio (dr) of this cyclization was found to be dependent on the nature of the protecting group on the hydroxyl function. An unprotected alcohol gave a 3:1 ratio of diastereomers, which changed to 1:1 when a trimethylsilyl (B98337) (TMS) protecting group was used, indicating that steric hindrance near the reaction center plays a key role in directing the stereochemical outcome. massey.ac.nzmassey.ac.nz

Table 2: Diastereoselectivity in Iodoetherification of a 4-Ethyl-4-hexen-1-ol Derivative

| Substrate | Protecting Group (R) | Reaction | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (4E, 1R, 2'S)-4-ethyl-1-(2'-methyltetrahydrofur-2'-yl)-4-hexen-1-ol | -H (unprotected) | Iodoetherification | 3:1 | massey.ac.nzmassey.ac.nz |

| (4E, 1R, 2'S)-4-ethyl-1-(2'-methyltetrahydrofur-2'-yl)-4-hexen-1-ol | -TMS | Iodoetherification | 1:1 | massey.ac.nzmassey.ac.nz |

Isomeric Purity and Separation Methodologies

Determining the purity of stereoisomers and separating them are essential steps. For diastereomers, which have different physical properties, separation is often achievable using standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). orgsyn.org In some cases, derivatization is used to exaggerate the physical differences between diastereomers, facilitating their separation. For instance, the diastereomeric mixture of 4-ethyl-1-(2'-methyltetrahydrofur-2'-yl)-4-hexen-1-ols was successfully separated after conversion to their acetate (B1210297) esters. massey.ac.nzmassey.ac.nz

The separation of enantiomers is more complex as they share identical physical properties in a non-chiral environment. This is typically achieved using chiral chromatography (e.g., gas chromatography with a chiral stationary phase) or by converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral derivatizing agent. A widely used agent is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). orgsyn.org The resulting diastereomeric esters can then be separated chromatographically or analyzed by NMR spectroscopy to determine the enantiomeric excess of the original alcohol. ncl.res.in

Conformational Analysis Studies

The three-dimensional shape and conformational preferences of a molecule like this compound can influence its reactivity. While specific conformational analysis studies on this compound are not prominent in the literature, the methods for such investigations are well-established. These studies typically involve a combination of computational chemistry and experimental spectroscopy.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-Ethyl-3-hexen-1-ol from intricate mixtures. The gas chromatograph separates individual components based on their boiling points and interactions with a capillary column, after which the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, providing a distinctive mass spectrum that acts as a chemical fingerprint.

Research has demonstrated the efficacy of GC-MS in identifying this compound in a variety of contexts. For instance, it has been identified as a volatile component in the aroma profiles of fruits such as durian pulp and in fermented beverages like banana wine. nih.govresearchgate.net In the field of materials science, Pyrolysis-GC/MS (Py-GC/MS) has been employed to characterize the composition of polyurethane coatings, where this compound was identified as a pyrolysis product in certain systems. researchgate.net Furthermore, studies on plant-emitted volatiles have detected this compound as a compound released during specific growth stages or in response to environmental stressors. frontiersin.orgfrontiersin.org

The following table summarizes research findings where GC-MS was used to identify this compound in various complex samples.

| Matrix/Sample Type | Context of Study | Reference(s) |

| Banana (cv. Robusta) Juice | Comparative aroma profiling of juice vs. wine. | researchgate.net |

| Durian Pulp | Analysis of aromatic components. | nih.gov |

| Polyurethane Coatings | Characterization of paint systems via pyrolysis. | researchgate.net |

| Plant Volatiles (Food Legumes) | Investigation of compounds released during flowering. | frontiersin.orgfrontiersin.org |

| Edible Mushrooms | Chemical analysis of mushroom species. | uoa.gr |

| Corn Stalk Liquefaction Residue | Analysis of biomass decomposition products. | ncsu.edu |

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) represents a significant advancement in separation science, offering substantially higher peak capacity and resolution compared to conventional one-dimensional GC-MS. This technique is particularly well-suited for the exhaustive analysis of extremely complex volatile and semi-volatile mixtures, such as those found in food aromas, petroleum, and environmental samples. While GC×GC-TOF-MS is an ideal methodology for resolving co-eluting compounds in matrices where this compound might be present, specific research applying this advanced technique to the targeted analysis of this compound is not prominently featured in the reviewed literature.

Hyphenated Techniques in Volatile Compound Profiling (e.g., GC-O-MS)

To understand the sensory relevance of a volatile compound, analytical identification must be linked to human perception. Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) is a powerful hyphenated technique that achieves this by splitting the column effluent from the gas chromatograph into two paths: one leading to the mass spectrometer for chemical identification and the other to an olfactometry port where a trained analyst can sniff the eluting compounds and describe their associated odors.

| Compound | Reported Odor Descriptor | Reference(s) |

| This compound | green leafy |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. While basic ¹H and ¹³C NMR spectra are sufficient for routine identification, advanced NMR experiments provide deeper insights into a molecule's stereochemistry and connectivity.

For a molecule like this compound, advanced NMR plays a crucial role in research involving its synthesis or its use as a chiral building block. For example, in studies on the stereoselective synthesis of complex molecules, derivatives of this compound are used as starting materials. NMR spectroscopy is essential to confirm the outcome of these reactions. Research has shown that disilanyl (B1231035) ethers derived from (Z)- and (E)-2-ethyl-3-hexen-1-ol can be used to create trans-3,4-disubstituted 2-silatetrahydrofurans with high selectivity. researchgate.net The precise stereochemistry of these cyclic products, confirming the trans arrangement of the substituents, is determined through detailed NMR spectroscopic analysis. researchgate.netresearchgate.net This application demonstrates the power of NMR to go beyond simple identification and provide critical data for confirming the three-dimensional structure and stereochemical integrity of reaction products derived from this compound. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Molecular Modeling of Reactivity and Selectivity

Molecular modeling is instrumental in predicting how a molecule like 2-Ethyl-3-hexen-1-ol will react and which products will be favored. The reactivity of unsaturated alcohols is largely dictated by the interplay between the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Theoretical studies on related C6-unsaturated alcohols, such as various isomers of hexenol, have explored their atmospheric chemistry, particularly their reactions with hydroxyl (OH) radicals, ozone (O₃), and chlorine (Cl) atoms. researchgate.netresearchgate.netresearchgate.net The presence of the double bond and the allylic alcohol moiety makes these compounds susceptible to oxidation.

Modeling studies on similar compounds, like 2-ethyl-1-hexanol, have determined rate coefficients for reactions with atmospheric oxidants. For instance, the reaction with OH radicals is typically the dominant atmospheric loss process for such alcohols. researchgate.net Computational models can predict the sites of hydrogen abstraction or radical addition. For this compound, the likely sites of reactivity would be:

Addition to the C=C double bond.

H-abstraction from the hydroxyl group.

H-abstraction from the C-H bonds, especially at the allylic positions which are weakened by the adjacent double bond.

The selectivity of these reactions is influenced by the stability of the resulting radical intermediates, which can be calculated using computational methods. Studies on isomers like (Z)-2-hexen-1-ol and (E)-3-hexen-1-ol show that the geometry of the double bond (cis/trans or Z/E) and its position relative to the hydroxyl group significantly affect reaction rates. researchgate.net For example, some research has found a higher reactivity for (Z)-isomers with OH radicals compared to their (E)-counterparts. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their properties, including the detailed pathways of chemical reactions. nih.gov DFT calculations are used to map the potential energy surface of a reaction, identifying transition states, intermediates, and products, thereby elucidating the reaction mechanism. nih.gov

While a specific DFT study on this compound is not available, research on the thermal and atmospheric oxidation of structurally related unsaturated compounds provides a clear template for its likely degradation pathways. For example, a DFT study on the thermal oxidation of (E)-4-decenal detailed three primary oxidative mechanisms: a peroxide reaction mechanism (ROOH), a peroxyl radical reaction mechanism (ROO·), and an alkoxy radical reaction mechanism (RO·). nih.gov These calculations revealed the energy barriers for 43 different reactions, concluding that the alkoxy radical (RO·) mechanism was the most favorable. nih.gov

For this compound, a similar DFT approach could be used to study its atmospheric oxidation by OH radicals. The mechanism would likely proceed as follows:

Initial Attack: The OH radical adds to the double bond or abstracts a hydrogen atom. DFT calculations would determine the activation energy for each possible pathway to identify the most likely initial step.

Intermediate Formation: Formation of alkyl or alkoxy radical intermediates.

Reaction with O₂: These radicals would rapidly react with atmospheric oxygen to form peroxy radicals (RO₂).

Further Reactions: The peroxy radicals could then undergo various reactions (e.g., with NO, HO₂, or other RO₂ radicals) to form stable end-products like aldehydes, ketones, and other oxygenated volatile organic compounds.

Theoretical studies on C6 hexenols have confirmed that such computational approaches can successfully complement experimental results in understanding complex reaction mechanisms. researchgate.net

Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical properties. By synthesizing and testing analogues, researchers can identify the key structural features required for a desired effect.

A prominent SAR study investigated how green leaf volatiles (GLVs), including (Z)-3-hexen-1-ol, induce defense-related genes in maize seedlings. nih.govresearchgate.net The findings provide a model for how the structural features of unsaturated alcohols relate to biological function:

Essentiality of the Double Bond: The C=C double bond was found to be crucial for the biological activity. Its saturated analogue, n-hexan-1-ol, was inactive. researchgate.net

Role of the Hydroxyl Group: The alcohol function is key. The parent acetate (B1210297), (Z)-3-hexen-1-yl acetate, is likely hydrolyzed in the plant to the active alcohol form. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic data (e.g., NMR, IR) and to determine the most stable three-dimensional shapes (conformations) of a molecule. These predictions are valuable for identifying unknown compounds and understanding their physical properties.

Predicted properties for (E)-2-Ethyl-2-hexen-1-ol provide a reasonable estimate for what might be expected for this compound, although the different double bond position would alter the precise values.

Predicted Physicochemical Properties for (E)-2-Ethyl-2-hexen-1-ol

Data sourced from Cheméo and PubChem for (E)-2-Ethyl-2-hexen-1-ol. nih.govchemeo.com These are calculated, not experimental, values.

Furthermore, spectral parameters like ¹³C NMR and ¹H NMR chemical shifts can be predicted. Public databases contain computed ¹³C NMR spectra for (E)-2-Ethyl-2-hexen-1-ol, which can aid in its identification. nih.gov Infrared (IR) spectra can also be calculated, showing characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹) and the C=C stretch (around 1650-1670 cm⁻¹). These computational predictions serve as a powerful guide for experimental chemists working with these compounds.

Table of Mentioned Compounds

Role As a Synthetic Building Block and Precursor in Chemical Research

Derivatization for Novel Organic Compounds

As a primary alcohol, 2-Ethyl-3-hexen-1-ol is amenable to a variety of derivatization reactions to form new organic compounds. The hydroxyl (-OH) group can be converted into esters, ethers, and halides, while the carbon-carbon double bond can undergo addition reactions.

Common derivatization reactions applicable to primary alcohols include:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst would yield esters. These esters could be explored for applications in flavors and fragrances, similar to how esters of the related compound cis-3-hexen-1-ol (B126655) (leaf alcohol) are known for their distinct fruity and green aromas. wikipedia.org

Oxidation: The primary alcohol group can be oxidized to form an aldehyde (2-ethyl-3-hexenal) or further to a carboxylic acid (2-ethyl-3-hexenoic acid), depending on the reagents used.

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using appropriate reagents.

While these reactions are chemically feasible for this compound, specific studies detailing the synthesis and properties of its derivatives are not widely reported. Research on isomers like cis-3-hexen-1-ol, however, extensively documents their use as precursors for various esters of olfactory interest, such as cis-3-hexenyl acetate (B1210297) and cis-3-hexenyl benzoate. google.com

Use in Polymer Chemistry and Materials Science

There is limited available research documenting the use of this compound as a monomer or co-monomer in polymer chemistry. In principle, the double bond could participate in addition polymerization, or the hydroxyl group could be used in condensation polymerization (e.g., to form polyesters or polyurethanes).

For context, its saturated analogue, 2-ethylhexanol, is widely used in materials science, not typically as a monomer, but as a precursor for other critical components. For instance, it is a key ingredient in the synthesis of plasticizers, such as bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which are then incorporated into polymers like PVC to increase flexibility. It can also act as a chain terminator in condensation polymerization. atamanchemicals.com Some research has explored the polymerization of other unsaturated alcohols in the presence of specific catalysts to create macromonomers. ulisboa.pt However, specific examples of polymerization involving this compound are not found in the reviewed literature.

Precursor for Advanced Chemical Intermediates

This compound can theoretically serve as a precursor for various chemical intermediates through reactions targeting its alcohol and alkene functionalities.

Hydrogenation: The double bond can be hydrogenated to yield its saturated counterpart, 2-ethylhexan-1-ol . 2-Ethylhexan-1-ol is a large-scale industrial chemical used as a precursor to plasticizers, lubricants, and surfactants. atamanchemicals.com

Epoxidation: The double bond could be converted to an epoxide, a highly reactive functional group that serves as a versatile intermediate for synthesizing a range of other compounds.

Isomerization: The position of the double bond could potentially be shifted under catalytic conditions.

The isomer 2-ethyl-2-hexen-1-ol is documented as an intermediate in the synthesis of 2-(Chloromethyl)-1-butene, a reagent used in the preparation of complex alkaloids like (±)-Stemonamine and (±)-Cephalotaxine. lookchem.comcymitquimica.com This highlights the role of C8 unsaturated alcohol isomers as valuable intermediates in multi-step organic synthesis.

| Precursor | Intermediate/Final Product | Application/Significance | Reference |

|---|---|---|---|

| 2-Ethylhexan-1-ol | bis(2-ethylhexyl) phthalate (DEHP) | Common plasticizer for PVC | atamanchemicals.com |

| 2-Ethylhexan-1-ol | 2-Ethylhexyl acrylate | Monomer for adhesives and paints | atamanchemicals.com |

| cis-3-Hexen-1-ol | cis-3-Hexenyl acetate | Fragrance and flavor compound | wikipedia.orggoogle.com |

| 2-Ethyl-2-hexen-1-ol | 2-(Chloromethyl)-1-butene | Reagent for alkaloid synthesis | lookchem.comcymitquimica.com |

Ligand Synthesis and Coordination Chemistry

The hydroxyl group of this compound allows for its potential use in ligand synthesis. Deprotonation of the alcohol yields an alkoxide, which can coordinate to a metal center. The presence of the double bond offers a secondary, soft binding site, potentially allowing the molecule to act as a hemilabile ligand.

In coordination chemistry, alkoxy ligands are common. Furthermore, ligands derived from unsaturated alcohols can be used to synthesize metal complexes for catalysis. For example, molybdenum and tungsten complexes with ligands derived from allylic alcohols like cis-3-hexen-1-ol have been studied for their catalytic activity in epoxidation reactions. ulisboa.pt Research also exists on the coordination chemistry of fluorinated alkoxy-phosphino hybrid ligands and alkoxy-imino ligands with various metal centers. acs.org

Environmental Chemical Reactivity and Atmospheric Pathways

Atmospheric Degradation Mechanisms

The primary atmospheric degradation mechanisms for 2-Ethyl-3-hexen-1-ol involve reactions with hydroxyl (OH) radicals, ozone (O₃), and chlorine (Cl) atoms. The presence of a double bond and a hydroxyl group in its structure makes it susceptible to attack by these oxidants.

Reactions with Hydroxyl (OH) Radicals

During daylight hours, the reaction with the hydroxyl (OH) radical is the dominant removal pathway for many VOCs, including unsaturated alcohols. The OH radical can either add to the double bond or abstract a hydrogen atom from the C-H or O-H bonds. For unsaturated alcohols, the addition of the OH radical to the C=C double bond is typically the faster and more significant reaction pathway.

While no direct experimental kinetic data for the reaction of OH radicals with this compound is available, the rate constant can be estimated by comparison with structurally similar C5-C8 unsaturated alcohols. The presence of an ethyl group at the C2 position may slightly influence the reaction rate, but the primary determinant of reactivity is the C=C double bond.

Table 1: Rate Constants for the Reaction of OH Radicals with Various Unsaturated Alcohols

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| (Z)-2-penten-1-ol | (2.99 ± 0.53) x 10⁻¹⁰ | utoronto.ca |

| (E)-2-hexen-1-ol | (3.41 ± 0.65) x 10⁻¹⁰ | utoronto.ca |

| (E)-3-hexen-1-ol | (3.05 ± 0.59) x 10⁻¹⁰ | utoronto.ca |

| (Z)-3-hexen-1-ol | (3.15 ± 0.58) x 10⁻¹⁰ | utoronto.ca |

| 1-octen-3-ol | (4.03 ± 0.77) x 10⁻¹⁰ | utoronto.ca |

Based on these values, the rate constant for the reaction of OH radicals with this compound is expected to be on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. This high reactivity indicates a short atmospheric lifetime with respect to this degradation pathway.

Ozonolysis Processes

The reaction with ozone (O₃) is another significant degradation pathway for unsaturated compounds in the atmosphere. Ozonolysis involves the electrophilic addition of ozone to the carbon-carbon double bond, forming a primary ozonide (molozonide). This intermediate is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate (carbonyl oxide).

The Criegee intermediate is a highly reactive species that can undergo various reactions, including unimolecular decay or reactions with other atmospheric trace gases like water vapor, SO₂, and NO₂. These subsequent reactions can lead to the formation of a variety of secondary pollutants, including organic acids and hydroxyl radicals.

For this compound, the ozonolysis reaction is expected to cleave the double bond at the C3-C4 position, leading to the formation of two primary carbonyl fragments: propanal and 2-ethyl-3-hydroxypropanal.

Table 2: Rate Constants for the Reaction of Ozone with Various Unsaturated Alcohols

| Compound | Rate Constant (kO₃) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| cis-2-penten-1-ol | (1.1 ± 0.2) x 10⁻¹⁶ | acs.org |

| trans-2-hexen-1-ol | (1.2 ± 0.2) x 10⁻¹⁶ | acs.org |

| cis-3-hexen-1-ol (B126655) | (5.8 ± 0.9) x 10⁻¹⁷ | acs.org |

| trans-3-hexen-1-ol | (6.4 ± 1.0) x 10⁻¹⁷ | acs.org |

| 1-octen-3-ol | (2.0 ± 0.3) x 10⁻¹⁷ | acs.org |

| trans-2-octen-1-ol | (8.4 ± 1.3) x 10⁻¹⁷ | acs.org |

Reactions with Chlorine Atoms

In certain environments, such as the marine boundary layer or in regions with industrial emissions, reactions with chlorine (Cl) atoms can also be an important atmospheric sink for VOCs. Similar to OH radicals, chlorine atoms can add to the double bond of unsaturated compounds or abstract a hydrogen atom. For alkenes and unsaturated alcohols, the addition reaction is typically dominant.

Kinetic studies on a range of C5-C8 unsaturated alcohols have shown that these compounds react rapidly with chlorine atoms.

Table 3: Rate Constants for the Reaction of Chlorine Atoms with Various Unsaturated Alcohols

| Compound | Rate Constant (kCl) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| (Z)-2-penten-1-ol | (2.99 ± 0.53) x 10⁻¹⁰ | utoronto.ca |

| (E)-2-hexen-1-ol | (3.41 ± 0.65) x 10⁻¹⁰ | utoronto.ca |

| (E)-3-hexen-1-ol | (3.05 ± 0.59) x 10⁻¹⁰ | utoronto.ca |

| (Z)-3-hexen-1-ol | (3.15 ± 0.58) x 10⁻¹⁰ | utoronto.ca |

| 1-octen-3-ol | (4.03 ± 0.77) x 10⁻¹⁰ | utoronto.ca |

The rate constant for the reaction of chlorine atoms with this compound is expected to be of a similar magnitude, in the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. In environments with significant chlorine atom concentrations, this degradation pathway can be competitive with, or even dominate over, the reaction with OH radicals.

Secondary Organic Aerosol (SOA) Formation Potential

The atmospheric oxidation of VOCs can lead to the formation of products with lower volatility, which can then partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). SOA particles have significant impacts on air quality, climate, and human health.

The potential for a VOC to form SOA depends on the volatility of its oxidation products. For this compound, the degradation pathways described above will produce a variety of oxygenated compounds. The addition of hydroxyl, carbonyl, and hydroperoxide functional groups generally decreases the vapor pressure of a molecule.

While specific SOA yield data for this compound is not available, studies on other unsaturated alcohols and C8 compounds can provide some insights. The formation of multifunctional compounds from the oxidation of this compound, such as diols, hydroxycarbonyls, and organic nitrates (in the presence of NOx), could lead to products with sufficiently low volatility to contribute to SOA mass. However, the initial C8 carbon backbone may also lead to fragmentation into smaller, more volatile products, which would limit the SOA formation potential. Further experimental studies are needed to quantify the SOA yield from the atmospheric oxidation of this compound under various atmospheric conditions.

Tropospheric Lifetimes and Atmospheric Fate Modeling

τ = 1 / (kₓ * [X])

where kₓ is the rate constant for the reaction with oxidant X, and [X] is the average atmospheric concentration of that oxidant.

Based on the estimated and literature-derived rate constants for the reactions of this compound with OH, O₃, and Cl, we can estimate its atmospheric lifetime.

Table 4: Estimated Tropospheric Lifetimes of this compound

| Oxidant | Assumed Average Concentration (molecule cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime |

|---|---|---|---|

| OH Radicals | 2 x 10⁶ | ~3 x 10⁻¹⁰ | ~0.5 hours |

| Ozone (O₃) | 7 x 10¹¹ | ~5 x 10⁻¹⁷ | ~9 hours |

| Chlorine (Cl) Atoms | 1 x 10⁴ (Marine Boundary Layer) | ~3 x 10⁻¹⁰ | ~0.9 hours |

Note: The rate constants are estimations based on structurally similar compounds. The assumed average oxidant concentrations are typical for the troposphere but can vary significantly depending on location and time of day.

These estimated lifetimes indicate that this compound is a relatively short-lived compound in the atmosphere. The dominant degradation pathway during the day is expected to be the reaction with OH radicals, with a lifetime on the order of half an hour. In polluted marine environments, the reaction with chlorine atoms could be equally important. At night, ozonolysis becomes the primary removal mechanism, with a lifetime of several hours.

Due to its short atmospheric lifetime, this compound is expected to be removed from the atmosphere relatively close to its emission sources. Its atmospheric fate will be characterized by rapid oxidation, leading to the formation of a variety of smaller, oxygenated products. While specific atmospheric fate modeling studies for this compound are not available, the short calculated lifetimes suggest that its long-range transport potential is low. The primary atmospheric impact of this compound will be on local and regional air quality through its contribution to the formation of ozone and potentially secondary organic aerosols.

Phytochemical and Biosynthetic Investigations Involving 2 Ethyl 3 Hexen 1 Ol Analogues

Biogenic Emissions and Formation Pathways in Plants

2-Ethyl-3-hexen-1-ol and its analogues are part of a group of compounds known as green leaf volatiles (GLVs). These compounds are emitted by many plants, and their production is often a response to tissue damage. scentree.co The emission of these volatile organic compounds (VOCs) is a key aspect of a plant's defense mechanism and communication with its environment. frontiersin.orgmdpi.com

The formation of this compound and related C6-alcohols begins with the oxidative degradation of polyunsaturated fatty acids like linolenic and linoleic acids. mbbiology.comnih.gov This process is initiated when plant tissues are damaged, which brings enzymes into contact with their substrates. nih.gov The primary pathway for the formation of these C6 volatiles is the lipoxygenase (LOX) pathway. nih.gov In this pathway, lipoxygenase enzymes catalyze the formation of hydroperoxides from fatty acids. These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce aldehydes. google.comgoogle.com For instance, linolenic acid is converted to (Z)-3-hexenal, which can then be reduced to (Z)-3-hexen-1-ol. mbbiology.com

Several factors can influence the emission rates and composition of these biogenic VOCs, including the plant species, developmental stage, and environmental conditions. yorku.ca For example, studies on oak trees have shown that the emission profile of GLVs, including analogues like (Z)-3-hexen-1-ol, changes significantly upon infestation by herbivores. goettingen-research-online.de Similarly, research on wheat has demonstrated that both biotic stress from fungal infections and abiotic stress like drought can lead to increased emissions of GLVs. researchgate.net

The table below summarizes the emission of this compound analogues and related compounds from various plants under different conditions.

| Plant Species | Compound Analogue(s) | Emission Context | Reference |

| Oak (Quercus) | (Z)-3-hexen-1-ol, 2-ethyl-1-hexanol | Herbivore infestation (Oak Processionary Moth) | goettingen-research-online.de |

| Wheat (Triticum aestivum) | (Z)-3-hexen-1-ol, (E)-2-hexen-1-ol | Fusarium spp. infestation and water stress | researchgate.net |

| Maize (Zea mays) | (Z)-3-hexen-1-ol | Water stress | researchgate.net |

| Faba Bean (Vicia faba) | 3-Hexen-1-ol, 1-Hexanol, 2-ethyl- | Fungal infection | nih.gov |

| Tomato (Solanum lycopersicum) | (E)-3-Hexen-1-ol, (E)-2-Hexen-1-ol, 2-ethyl-1-Hexanol | Virus infection | uniba.it |

Enzymatic Transformations and Metabolic Processes (e.g., Lipoxygenase pathway, ADH)

The biosynthesis of this compound analogues is a multi-step enzymatic process primarily involving the lipoxygenase (LOX) pathway. This pathway is a crucial part of the plant's response to wounding and pathogen attack. nih.gov

The key enzymes and steps are:

Lipoxygenase (LOX): This enzyme initiates the pathway by adding molecular oxygen to polyunsaturated fatty acids, such as linoleic acid and linolenic acid, to form hydroperoxides. google.comgoogle.com For example, LOX converts linolenic acid into 13-hydroperoxy-linolenic acid. acs.org

Hydroperoxide Lyase (HPL): This enzyme cleaves the hydroperoxides to form short-chain aldehydes. google.comgoogle.com For instance, 13-hydroperoxy-linolenic acid is cleaved to produce (Z)-3-hexenal. mbbiology.com

Alcohol Dehydrogenase (ADH): The final step involves the reduction of the aldehydes to their corresponding alcohols. Alcohol dehydrogenase (ADH) catalyzes the conversion of aldehydes like (Z)-3-hexenal to alcohols such as (Z)-3-hexen-1-ol. mbbiology.comgoogle.com This reduction is important as some of the aldehydes produced can be inhibitory to enzymes in the pathway. frontiersin.org

Some plants also possess an isomerase that can convert the initial aldehyde product into a different isomer. For example, hexenal (B1195481) isomerase can convert (Z)-3-hexenal to (E)-2-hexenal, which can then also be reduced by ADH. mbbiology.com

The table below outlines the key enzymes in the biosynthetic pathway and their functions.

| Enzyme | Substrate(s) | Product(s) | Role in Pathway | Reference(s) |

| Lipoxygenase (LOX) | Linolenic acid, Linoleic acid | 13-Hydroperoxylinolenic acid | Initiates the pathway by oxidizing fatty acids. | mbbiology.comgoogle.comgoogle.com |

| Hydroperoxide Lyase (HPL) | Hydroperoxides of fatty acids | (Z)-3-Hexenal, other aldehydes | Cleaves hydroperoxides to form C6-aldehydes. | mbbiology.comgoogle.comgoogle.com |

| Alcohol Dehydrogenase (ADH) | (Z)-3-Hexenal, (E)-2-Hexenal | (Z)-3-Hexen-1-ol, (E)-2-Hexen-1-ol | Reduces aldehydes to their corresponding alcohols. | mbbiology.comgoogle.comfrontiersin.org |

| Hexenal Isomerase (HI) | (Z)-3-Hexenal | (E)-2-Hexenal | Isomerizes the initial aldehyde product. | mbbiology.com |

Response of Plant Volatile Emissions to Environmental Stressors

The emission of volatile organic compounds (VOCs), including this compound and its analogues, is a well-documented plant response to a variety of environmental stressors, both biotic and abiotic. frontiersin.orgesf.org These emissions can serve multiple purposes, including direct defense, signaling within the plant, and communication with other organisms. mdpi.com

Abiotic Stress:

Drought: Water stress has been shown to alter the volatile profiles of plants. In maize, for instance, increasing drought intensity led to a decrease in the emission of (Z)-3-hexen-1-ol. researchgate.net Conversely, wheat plants under water stress showed the highest emission of green leaf volatiles (GLVs) among control plants. researchgate.net

Temperature and Light: Changes in temperature and light intensity can affect the enzymatic activity and substrate availability for VOC synthesis. mdpi.comnih.gov In a study on winter wheat, increased light intensity led to a dramatic increase in the production of GLVs in plants infected with Fusarium. researchgate.net

Ozone: Exposure to pollutants like ozone can induce oxidative stress in plants, leading to an increase in VOC emissions as a protective measure. nih.govscielo.br

Biotic Stress:

Herbivory: Insect feeding is a major trigger for the release of GLVs. For example, infestation of oak trees by the oak processionary moth resulted in a significant increase in the emission of compounds like (Z)-3-hexen-1-ol and 2-ethyl-1-hexanol. goettingen-research-online.de

Pathogen Infection: Fungal and viral infections also induce changes in volatile emissions. Wheat infested with Fusarium spp. released significantly more VOCs than uninfested plants. researchgate.net Similarly, tomato plants infected with a potyvirus showed increased emissions of several alcohols, including (E)-3-Hexen-1-ol and 2-ethyl-1-Hexanol. uniba.it

The following table provides examples of how different stressors affect the emission of this compound analogues.

| Plant Species | Stressor | Observed Effect on Volatile Emission | Compound Analogue(s) Affected | Reference |

| Maize (Zea mays) | Drought | Decreased emission with increasing drought intensity | (Z)-3-hexen-1-ol | researchgate.net |

| Wheat (Triticum aestivum) | Water Stress (Drought) | Increased emission of GLVs | (Z)-3-hexen-1-ol, (E)-2-hexen-1-ol | researchgate.net |

| Wheat (Triticum aestivum) | Fusarium spp. infection & High Light | 45-fold more VOCs than control plants | (Z)-3-hexen-1-ol, (E)-2-hexen-1-ol | researchgate.net |

| Oak (Quercus) | Herbivory (Oak Processionary Moth) | Increased relative importance of GLVs | (Z)-3-hexen-1-ol, 2-ethyl-1-hexanol | goettingen-research-online.de |

| Tomato (Solanum lycopersicum) | Potyvirus Infection | Increased emission | (E)-3-Hexen-1-ol, 2-ethyl-1-Hexanol | uniba.it |

Advanced Methodologies for Biosynthetic Pathway Elucidation

Elucidating the biosynthetic pathways of plant volatiles like this compound requires a combination of analytical and molecular techniques. These methodologies allow researchers to identify the compounds, trace their formation, and understand the genetic and enzymatic machinery involved.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone for identifying and quantifying volatile compounds. Headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to capture and concentrate VOCs from the plant material before analysis. nih.govresearchgate.net

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for real-time monitoring of volatile emissions from living plants, providing dynamic information on how emissions change in response to stimuli.

Molecular and Biochemical Approaches:

Enzyme Assays: In vitro assays using purified enzymes or crude plant extracts are essential to confirm the function of specific enzymes in the pathway. jcsp.org.pk For example, researchers can test the ability of a specific alcohol dehydrogenase to reduce various aldehydes to their corresponding alcohols. acs.org

Transcriptome Analysis: Techniques like RNA sequencing (RNA-Seq) provide a snapshot of all the genes being expressed in a plant tissue at a specific time. By comparing the transcriptomes of plants under different conditions (e.g., stressed vs. unstressed), researchers can identify genes (like those for LOX, HPL, and ADH) that are upregulated during the production of specific volatiles. mbbiology.com

Gene Cloning and Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous system (like bacteria or yeast) to confirm the function of the protein they encode. nih.gov

Isotopic Labeling: Feeding plants with precursors labeled with stable isotopes (e.g., ¹³C or ²H) and then tracking the incorporation of these labels into the emitted volatiles using GC-MS can definitively map the metabolic flow through the pathway.

The integration of these advanced methodologies provides a comprehensive understanding of how and why plants synthesize compounds like this compound.

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 2-Ethyl-3-hexen-1-ol and related allylic alcohols, research is increasingly focused on developing environmentally benign synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A key trend is the move away from traditional multi-step syntheses that rely on stoichiometric reagents and volatile organic solvents. Instead, emphasis is placed on atom-economical reactions that maximize the incorporation of all starting materials into the final product. The direct use of allylic alcohols as alkylating agents, for instance, represents a significant step forward as it avoids the need for pre-activation steps, thereby minimizing waste production. nih.gov

Biocatalysis presents a powerful tool for sustainable synthesis. nih.gov Enzymes and whole-cell systems can operate under mild conditions (ambient temperature and pressure in aqueous media), offering high selectivity and reducing the energy footprint of chemical processes. rsc.orgresearchgate.net Hybrid biocatalytic-chemocatalytic cascades are particularly promising. For example, a one-pot system combining an alcohol oxidase biocatalyst with an organocatalyst has been developed to produce 2-ethyl-2-hexenal (B1232207), a closely related compound, directly from n-butanol. rsc.orgresearchgate.net This approach streamlines production by integrating multiple reaction steps into a single vessel.

Furthermore, the development of synthetic pathways from renewable feedstocks is a critical goal. Research into converting biomass-derived platform molecules into valuable chemicals like allylic alcohols is gaining traction. rsc.org This includes leveraging biological routes, such as using plant-based enzyme systems and yeasts to convert unsaturated fatty acids into C6-alcohols like cis-3-hexen-1-ol (B126655). google.comgoogle.com

The table below summarizes key strategies for the sustainable synthesis of allylic alcohols.

Table 1: Sustainable Synthetic Strategies for Allylic Alcohols| Strategy | Description | Advantages |

|---|---|---|

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces waste, increases efficiency. nih.govrsc.org |

| Biocatalysis | Using enzymes or whole-cell microorganisms as catalysts. | High selectivity, mild reaction conditions, reduced energy use, biodegradable. nih.govnih.gov |

| Hybrid Cascades | Combining biocatalysts and chemocatalysts in a one-pot reaction. | Simplifies processes, increases efficiency, reduces purification steps. rsc.orgresearchgate.net |

| Green Solvents | Replacing traditional organic solvents with environmentally benign alternatives like water. | Reduces pollution and health hazards. jst.go.jp |

| Renewable Feedstocks | Utilizing biomass or other renewable sources instead of petrochemicals. | Reduces reliance on fossil fuels, lowers carbon footprint. rsc.org |

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the exploration of novel catalysts for transformations involving this compound is a vibrant area of research. The goal is to develop more efficient, selective, and robust catalytic systems for reactions such as isomerization, oxidation, substitution, and amination.

Transition metal catalysis continues to be a major focus. Palladium-based catalysts, for example, are effective for allylic substitution reactions using allylic alcohols directly in water, enhanced by the presence of a carboxylic acid co-catalyst. jst.go.jp Iron carbonyls have been investigated for tandem isomerization-aldolization reactions. nih.gov Electrocatalysis is an emerging green alternative that uses electricity to drive chemical transformations, avoiding the need for chemical oxidants and expensive metal catalysts for reactions like the isomerization of allylic alcohols to ketones. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. Chiral amines and phosphoric acids have been used in dual-catalytic systems with transition metals for the asymmetric α-allylation of aldehydes with allylic alcohols. nih.gov This dual approach allows for high stereoselectivity in the formation of chiral products.

Biocatalysis also offers novel transformations. Aryl alcohol oxidases, for instance, can be used for the aerobic oxidation of allylic alcohols to their corresponding aldehydes. nih.gov The development of robust enzymes through protein engineering is expanding the scope of biocatalytic reactions applicable to industrial-scale production. nih.gov

The table below highlights various catalytic systems being explored for allylic alcohol transformations.

Table 2: Novel Catalytic Systems and Transformations| Catalyst Type | Transformation | Example | Key Features |

|---|---|---|---|

| Transition Metal | Allylic Substitution | Palladium complex in water | Enables direct use of alcohols in a green solvent. jst.go.jp |

| Transition Metal | Isomerization-Aldolization | Iron Carbonyl [Fe(CO)3] | Tandem reaction for C-C bond formation. nih.gov |

| Electrocatalysis | Isomerization | N-hydroxyphthalimide (NHPI) mediated | Metal- and oxidant-free, eco-friendly. mdpi.com |

| Dual Catalysis | Asymmetric Allylation | Iridium/Chiral Amine | Stereodivergent synthesis of chiral aldehydes. nih.gov |

| Biocatalysis | Aerobic Oxidation | Aryl Alcohol Oxidase (PeAAOx) | O2 as a green oxidant, high selectivity. nih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating progress in understanding and developing new chemical processes involving this compound. princeton.edu Density Functional Theory (DFT) and other computational methods provide powerful tools for elucidating reaction mechanisms, predicting catalyst performance, and designing new, more efficient catalysts. nih.govmdpi.com

Mechanistic studies are a prime example of this integration. For the palladium-catalyzed amination of allylic alcohols, DFT calculations have been used to model the entire catalytic cycle. mdpi.com These studies can reveal the rate-determining step, identify key intermediates, and explain the role of ligands and additives in promoting the reaction. For instance, computations have shown how hydrogen bonding patterns facilitate the crucial C-O bond activation step. mdpi.com

In the study of catalytic kinetic resolutions, a combination of experimental and theoretical approaches can unravel the origins of enantioselectivity. semanticscholar.org By modeling the interaction between the catalyst and the substrate, researchers can understand how the catalyst's structure dictates the stereochemical outcome, guiding the design of more selective catalysts. Similarly, computational studies on the iron-catalyzed isomerization-aldolization of allyl alcohol have explored various reaction pathways to determine the most favorable mechanism, showing that the reaction proceeds through a free enol intermediate. nih.gov This kind of detailed mechanistic insight is often difficult to obtain through experimental means alone.

This integrated approach allows for a more rational, hypothesis-driven research process, reducing the amount of trial-and-error experimentation required and accelerating the discovery of new synthetic methods and catalysts. princeton.edu

Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies

Progress in understanding the behavior, reactivity, and environmental fate of this compound relies on the application of advanced analytical techniques. These methods are crucial for detecting the compound in complex mixtures, quantifying its concentration at trace levels, and providing the data needed for detailed mechanistic studies.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile organic compounds like hexenols. researchgate.netresearchgate.net It is widely used in product analysis for synthetic reactions and for studying atmospheric degradation pathways. For instance, GC-MS has been used to identify the primary carbonyl products formed during the gas-phase ozonolysis of related hexenol isomers, providing crucial data for atmospheric chemistry models. researchgate.net

Fourier-transform infrared spectroscopy (FTIR) is another valuable tool, particularly for kinetic studies of gas-phase reactions. conicet.gov.ar By monitoring the decay of reactants and the formation of products in real-time, researchers can determine reaction rate coefficients, which are essential for calculating the atmospheric lifetimes of these compounds. conicet.gov.ar

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation of reactants, products, and intermediates. In specialized applications, such as monitoring reactions in continuous-flow systems, NMR can be used to directly evaluate conversion rates. nih.gov

For mechanistic investigations, techniques that can identify transient intermediates are highly valuable. The combination of experimental product studies with computational modeling provides a powerful approach to propose and validate plausible reaction mechanisms for complex processes like ozonolysis or catalytic cycles. researchgate.net

The table below lists key analytical techniques and their applications in the study of this compound.

Table 3: Advanced Analytical Techniques and Their Applications| Technique | Application | Information Obtained |

|---|---|---|

| GC-MS | Product identification and quantification | Molecular structure of products, reaction yields, detection in environmental samples. researchgate.netresearchgate.net |

| FTIR | Kinetic studies of gas-phase reactions | Reaction rate coefficients, atmospheric lifetimes. conicet.gov.ar |

| NMR | Structural analysis, reaction monitoring | Confirmation of chemical structures, real-time measurement of reaction conversion. nih.gov |

| HPLC | Separation and quantification | Analysis of non-volatile derivatives or reaction mixtures. sigmaaldrich.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.